molecular formula C17H15N3O2S B2919637 N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide CAS No. 899954-57-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2919637
CAS No.: 899954-57-5
M. Wt: 325.39
InChI Key: RGBYGFWMMKGXCU-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 3-(6-ethoxypyridazin-3-yl)phenyl moiety.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBYGFWMMKGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction utilizes palladium as a catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Functional Groups (IR/NMR)
Target Compound Thiophene-2-carboxamide 6-Ethoxypyridazine N/A N/A Ethoxy (C-O-C), Pyridazine N
T-IV-F () Thiophene-2-carboxamide Cinnamoylphenyl 65 132 C=O (1680 cm⁻¹), C=C (1600 cm⁻¹)
Compound 58 () Thiophene-2-carboxamide 4-Chlorophenyl, Piperidinyl 55 240–242 Cl (745 cm⁻¹), Piperidine NH
BT-IV-H () Benzo[b]thiophene-2-carboxamide 4-Hydroxyphenyl, Cl, Methoxy N/A N/A OH (3400 cm⁻¹), Cl (760 cm⁻¹)
N-[3-(6-ethoxypyridazinyl)phenyl]sulfonamide () Benzene sulfonamide 6-Ethoxypyridazine N/A N/A SO₂ (1350 cm⁻¹), Ethoxy

Key Observations :

  • Synthesis Efficiency : Yields for thiophene carboxamides vary widely (16–84%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis route is unspecified but likely involves similar coupling or condensation steps .
  • Thermal Stability : Higher melting points (e.g., 240°C for Compound 58) correlate with rigid substituents like piperidinyl and chlorophenyl groups, suggesting stronger intermolecular forces .
  • Functional Group Impact : Ethoxy and methoxy groups enhance lipophilicity, while hydroxyl and nitro groups increase polarity, affecting solubility and bioavailability .

Pharmacological Implications

Target Compound Hypotheses :

  • Compared to sulfonamide analogs (), the carboxamide core could improve kinase inhibition due to stronger hydrogen bonding .

Structural Characterization Techniques

  • IR Spectroscopy : Ethoxy C-O-C stretches (~1250 cm⁻¹) and pyridazine ring vibrations (~1550 cm⁻¹) confirm the target compound’s structure .
  • NMR: Aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm) and thiophene carboxamide NH (δ 10–11 ppm) are diagnostic .
  • HRMS : Molecular ion peaks (e.g., m/z 383.47 for the sulfonamide analog) validate stoichiometry .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor . Protein kinases are pivotal in regulating various cellular processes, including cell growth, differentiation, and metabolism. Abnormalities in kinase activity are linked to numerous diseases, including cancer and inflammatory disorders. The compound specifically targets kinases involved in these pathological conditions, thereby modulating their activity and potentially providing therapeutic benefits.

Inhibition of Protein Kinases

Research indicates that derivatives of pyridazine, including this compound, exhibit potent inhibitory effects against several key protein kinases:

Kinase Target Inhibition Activity Disease Association
c-MetHighCancer (e.g., lung cancer)
ALKModerateAnaplastic large cell lymphoma (ALCL)
FLAPSignificantRespiratory diseases

These findings suggest that the compound could be effective in treating conditions associated with abnormal kinase signaling.

Case Studies

  • Cancer Treatment : In preclinical studies, this compound demonstrated significant antitumor activity in models of lung cancer by inhibiting c-Met signaling pathways. This inhibition led to reduced tumor growth and increased apoptosis in cancer cells.
  • Inflammation Models : The compound has also been evaluated in models of inflammation where it showed promise in reducing inflammatory markers through the inhibition of FLAP, which is crucial in leukotriene biosynthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue permeability with significant binding to plasma proteins.
  • Metabolism : Primarily metabolized in the liver with multiple pathways leading to various metabolites.
  • Excretion : Mainly excreted through urine.

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